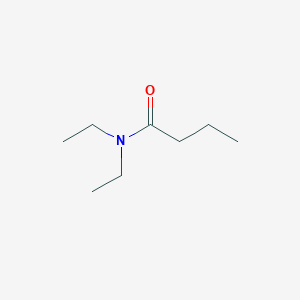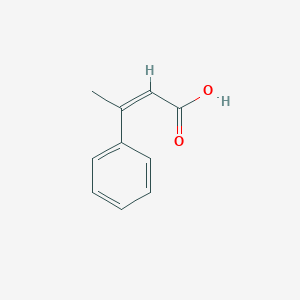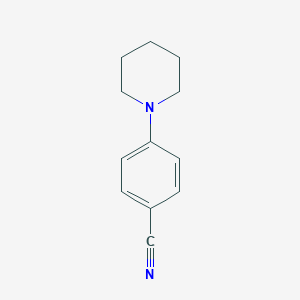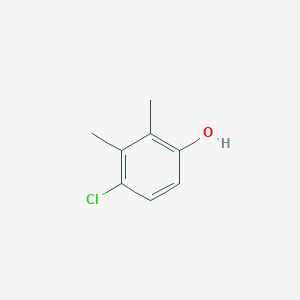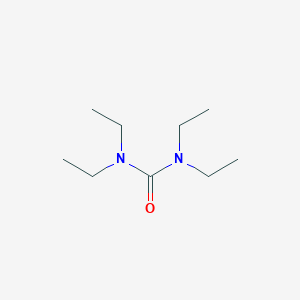
Tetraethylurea
描述
Tetraethylurea, also known as 1,1,3,3-tetraethylurea, is an organic compound with the molecular formula C9H20N2O. It is a derivative of urea where the hydrogen atoms are replaced by ethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Tetraethylurea can be synthesized through the reaction of diethylamine with phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2 (C2H5)2NH + COCl2 → (C2H5)2NCON(C2H5)2 + 2 HCl
The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Tetraethylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under elevated temperatures and pressures.
Major Products:
Oxidation: Produces urea derivatives.
Reduction: Produces secondary amines.
Substitution: Produces various substituted urea compounds.
科学研究应用
Tetraethylurea has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug development and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of tetraethylurea involves its interaction with various molecular targets. It can act as a hydrogen bond donor and acceptor, facilitating the formation of complexes with other molecules. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The pathways involved include hydrogen bonding, van der Waals interactions, and electrostatic interactions.
相似化合物的比较
Tetramethylurea: Similar structure but with methyl groups instead of ethyl groups.
Tetrapropylurea: Similar structure but with propyl groups instead of ethyl groups.
Tetraethylthiourea: Contains sulfur instead of oxygen in the urea moiety.
Uniqueness: Tetraethylurea is unique due to its specific ethyl group substitutions, which confer distinct chemical and physical properties. Compared to tetramethylurea, this compound has a higher molecular weight and different solubility characteristics. Its unique structure makes it suitable for specific applications where other urea derivatives may not be effective.
属性
IUPAC Name |
1,1,3,3-tetraethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHSPZZUAYSGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044522 | |
| Record name | Tetraethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N,N,N',N'-tetraethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1187-03-7 | |
| Record name | N,N,N′,N′-Tetraethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N,N',N'-tetraethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W511X6RP5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data available for Tetraethylurea?
A1: this compound, also known as 1,1,3,3-Tetraethylurea, has the molecular formula C9H20N2O and a molecular weight of 172.28 g/mol. While the provided abstracts don't contain detailed spectroscopic data, they mention spectroscopic analyses confirming the formation and characterization of this compound-containing compounds. [, ] For instance, infrared (IR) spectroscopy was used to study the complexes of thorium and uranium tetrahalides with various N-substituted ureas, including this compound. []
Q2: How does this compound interact with metal halides?
A2: this compound acts as a neutral ligand, coordinating with various metal halides. For example, it forms complexes with niobium and tantalum pentahalides, [] as well as thorium and uranium tetrahalides. [] The stoichiometry of these complexes can vary depending on the metal and the specific reaction conditions. In some cases, this compound can displace other ligands, such as iodide, from the metal coordination sphere. []
Q3: Can this compound participate in reactions involving electron transfer?
A3: Yes, this compound has been shown to participate in electron transfer reactions. When reacted with tungsten hexachloride (WCl6), this compound undergoes an electron transfer/C-H activation process, ultimately leading to the formation of a salt containing the N-protonated this compound cation. [, ]
Q4: What is the significance of the crystallographic characterization of N-protonated this compound?
A4: The reaction of this compound with WCl6 yielded a salt containing the first crystallographically characterized example of N-protonated this compound. [] This characterization provides valuable insights into the reactivity of this compound and its ability to act as a base, accepting a proton.
Q5: How does this compound behave as a solvent for alkali metals?
A5: this compound has been shown to dissolve Na-K alloy, forming metastable blue solutions. [, ] This solvation property makes this compound a potential candidate for use in various chemical reactions and processes involving alkali metals.
Q6: Are there any known catalytic applications of this compound?
A6: Yes, a derivative of this compound, 1,1,3,3-tetraethyl-2-tert-butyl guanidine, was synthesized from this compound and demonstrated catalytic activity in the ring-opening reaction of terminal epoxides with phthalimide. This reaction selectively produces β-phthalimido alcohols. []
Q7: What is known about the solvation behavior of this compound in mixed solvent systems?
A7: The enthalpy of transfer of this compound from water to aqueous mixtures of ethanol, propan-1-ol, and acetonitrile has been studied. [] The results suggest that this compound solvation is random in these mixtures and exhibits stronger interactions with ethanol and propan-1-ol compared to water.
Q8: Has this compound been used in any notable syntheses?
A8: this compound serves as a key starting material in the synthesis of sym-tetraethylnitroguanidine. This synthesis is significant because it demonstrates the direct nitration of a ketimino group. []
Q9: Are there any studies on the conductance behavior of electrolytes in this compound?
A9: Yes, there is research specifically focusing on the use of 1,1,3,3-Tetraethylurea as a solvent for conductance studies. [] While the abstract doesn't provide details, this suggests its potential use in electrochemical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


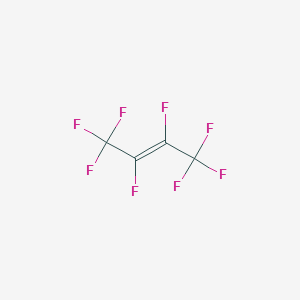
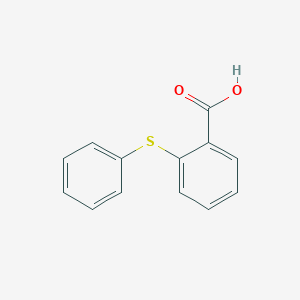

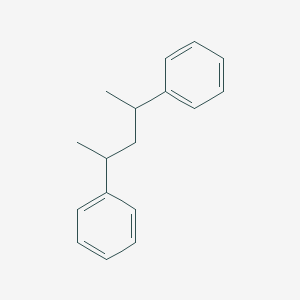
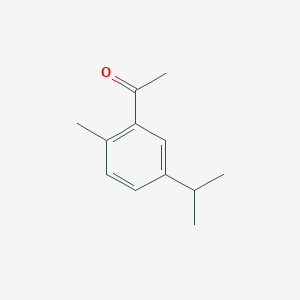
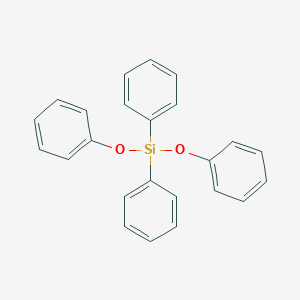

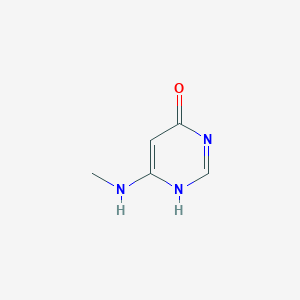
![1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine](/img/structure/B72176.png)
